molecular formula C21H23IN6O3S B14922372 2-({4-ethyl-5-[(4-iodoanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(2-hydroxy-5-methoxybenzylidene)acetohydrazide

2-({4-ethyl-5-[(4-iodoanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(2-hydroxy-5-methoxybenzylidene)acetohydrazide

Cat. No.: B14922372
M. Wt: 566.4 g/mol
InChI Key: AVAXUEHGAVHTHC-BHGWPJFGSA-N
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Description

2-({4-Ethyl-5-[(4-iodoanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(2-hydroxy-5-methoxybenzylidene)acetohydrazide is a synthetic acetohydrazide derivative featuring a triazole-thioether core substituted with an ethyl group, a 4-iodoaniline-methyl moiety, and a 2-hydroxy-5-methoxybenzylidene hydrazide side chain. This compound belongs to a class of 1,2,4-triazole derivatives known for their diverse pharmacological activities, including antimicrobial, antioxidant, and enzyme inhibitory properties .

The synthesis of such compounds typically involves:

Formation of the triazole core via cyclization of thiosemicarbazides or hydrazines.

Functionalization through alkylation or condensation with substituted aldehydes (e.g., 2-hydroxy-5-methoxybenzaldehyde) to introduce the hydrazide moiety .

Properties

Molecular Formula

C21H23IN6O3S

Molecular Weight

566.4 g/mol

IUPAC Name

2-[[4-ethyl-5-[(4-iodoanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C21H23IN6O3S/c1-3-28-19(12-23-16-6-4-15(22)5-7-16)25-27-21(28)32-13-20(30)26-24-11-14-10-17(31-2)8-9-18(14)29/h4-11,23,29H,3,12-13H2,1-2H3,(H,26,30)/b24-11+

InChI Key

AVAXUEHGAVHTHC-BHGWPJFGSA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C/C2=C(C=CC(=C2)OC)O)CNC3=CC=C(C=C3)I

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=CC2=C(C=CC(=C2)OC)O)CNC3=CC=C(C=C3)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

2-({4-ETHYL-5-[(4-IODOANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the iodoaniline position .

Scientific Research Applications

2-({4-ETHYL-5-[(4-IODOANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-({4-ETHYL-5-[(4-IODOANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and hydrazide moiety play crucial roles in binding to these targets, modulating their activity and triggering downstream biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural homology with several triazole-based acetohydrazides (Table 1). Key variations in substituents influence physicochemical properties and bioactivity:

Compound Triazole Substituents Benzylidene Substituents Reported Bioactivity Reference
Target Compound 4-Ethyl, 5-(4-iodoanilino-methyl) 2-Hydroxy-5-methoxy Not reported (inferred antimicrobial/antioxidant)
2-({4-Allyl-5-[(4-iodoanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(2-hydroxy-5-nitro-3-methoxybenzylidene)acetohydrazide 4-Allyl, 5-(4-iodoanilino-methyl) 2-Hydroxy-5-nitro-3-methoxy Enhanced nitro group may improve redox activity
2-{[4-Allyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(4-hydroxybenzylidene)acetohydrazide 4-Allyl, 5-(4-toluidino-methyl) 4-Hydroxy Antioxidant (1.5× BHT activity)
2-{[4-Phenyl-5-(2-(p-tolylamino)ethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(1-phenylethylidene)acetohydrazide 4-Phenyl, 5-(p-tolylamino-ethyl) 1-Phenylethylidene Antioxidant (Ferric reducing power)
N′-(4-Hydroxy-3,5-dimethoxybenzylidene)-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide 4-Ethyl, 5-(4-methoxyphenyl) 4-Hydroxy-3,5-dimethoxy Not reported (similarity to HDAC inhibitors)

Key Observations:

  • Hydrophobic Substituents (e.g., Allyl, Toluidino): Allyl and toluidino groups increase lipophilicity, aiding membrane permeability and intracellular target engagement .
  • Hydroxy/Methoxy Groups: The 2-hydroxy-5-methoxybenzylidene moiety may confer metal-chelating and radical-scavenging abilities, supporting antioxidant activity .

Computational Similarity Analysis

Tanimoto and Dice similarity indices (structural fingerprints) reveal moderate-to-high similarity (0.65–0.85) between the target compound and its analogues, suggesting overlapping bioactivity profiles . For example:

  • The target shares ~70% similarity with N′-(4-hydroxy-3,5-dimethoxybenzylidene)acetohydrazide derivatives (Tanimoto MACCS: 0.72), which exhibit HDAC inhibitory activity .
  • Molecular networking (MS/MS fragmentation patterns) clusters the target with antioxidants like 2-{[4-allyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide (cosine score: 0.81) .

Bioactivity Correlation

  • Antioxidant Activity: Compounds with hydroxy/methoxybenzylidene groups (e.g., 4-hydroxy substituents) show strong Ferric reducing power, as seen in .
  • Antimicrobial Potential: Iodo and nitro substituents correlate with enhanced activity against Gram-positive bacteria in related triazoles .

Biological Activity

The compound 2-({4-ethyl-5-[(4-iodoanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(2-hydroxy-5-methoxybenzylidene)acetohydrazide is a complex organic molecule with potential biological activity. This article provides a comprehensive overview of its biological properties, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C22H25IN6O3SC_{22}H_{25}IN_{6}O_{3}S, with a molecular weight of approximately 580.44 g/mol. The structure features a triazole ring, an iodinated aniline moiety, and a hydrazide functional group, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC22H25IN6O3S
Molecular Weight580.44 g/mol
CAS Number444925-01-3

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing triazole rings. For instance, derivatives of triazole have shown significant activity against various bacterial strains, including Mycobacterium tuberculosis. The compound may exhibit similar properties due to the presence of the triazole structure.

In vitro studies assessing the Minimum Inhibitory Concentration (MIC) have demonstrated that similar compounds can achieve MIC values as low as 25 µg/mL against resistant strains of bacteria .

Anticancer Activity

The iodinated aniline component of the compound suggests potential anticancer properties. Iodinated compounds have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, related compounds have been shown to exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The triazole moiety may inhibit enzymes involved in nucleic acid synthesis.
  • Receptor Modulation : The hydrazide group can interact with cellular receptors, potentially modulating signaling pathways related to cell growth and apoptosis.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialMIC = 25 µg/mL against M. tuberculosis
AnticancerCytotoxic effects on MCF-7 and HeLa cells
Enzyme InhibitionPotential inhibition of nucleic acid synthesis

Study 1: Antimicrobial Efficacy

In a controlled study, derivatives similar to the target compound were synthesized and tested against M. tuberculosis. The results indicated that modifications in the side chains significantly affected the antimicrobial potency, suggesting that the structural elements play a crucial role in activity .

Study 2: Anticancer Properties

Another study focused on the anticancer activity of triazole derivatives showed that compounds with similar structures exhibited remarkable cytotoxicity towards human cancer cell lines. The study concluded that these compounds could serve as lead candidates for further drug development targeting specific cancers .

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